Cellocidin

概要

説明

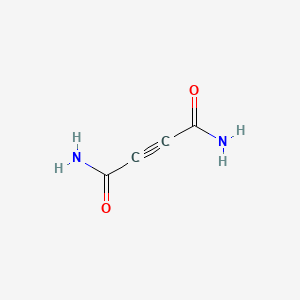

セロシジンは、ブチンジアミドとしても知られ、分子式C₄H₄N₂O₂を持つ有機化合物です。最初に、Streptomyces chibaensis、Streptomyces reticuli、およびStreptomyces sp. を含む様々なStreptomyces種から分離されました。 SF-536 。この化合物は、4つの炭素原子、4つの水素原子、2つの酸素原子、および2つの窒素原子を含んでいます。 炭素2と3の間に炭素-炭素三重結合があり、炭素1と炭素4に2つの炭素-酸素二重結合があります .

2. 製法

合成経路と反応条件: セロシジンは、ブチン二酸とアンモニアの形式的な縮合によって合成できます 。この反応は通常、水またはエタノールなどの溶媒を使用し、目的の生成物の形成を確実にするために、制御された温度と圧力条件下で行われます。

工業的製造方法: セロシジンの工業的製造には、Streptomyces chibaensis培養の醗酵が含まれます。 醗酵液は、次に抽出および精製プロセスにかけられ、セロシジンが分離されます 。このプロセスには、濾過、溶媒抽出、および結晶化などの工程が含まれ、純粋なセロシジンが得られます。

準備方法

Synthetic Routes and Reaction Conditions: Cellocidin can be synthesized through the formal condensation of butynedioic acid with ammonia . The reaction typically involves the use of a solvent such as water or ethanol, and the process is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound involves the fermentation of Streptomyces chibaensis cultures. The fermentation broth is then subjected to extraction and purification processes to isolate this compound . The process includes steps such as filtration, solvent extraction, and crystallization to obtain pure this compound.

化学反応の分析

反応の種類: セロシジンは、以下を含む様々な化学反応を起こします。

酸化: セロシジンは酸化されて、対応するカルボン酸を形成することができます。

還元: セロシジンの還元により、第一アミンが生成される可能性があります。

置換: アミド基で求核置換反応が起こり、置換誘導体の形成につながる可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムなどがあります。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤が使用されます。

置換: アミンやアルコールなどの求核剤は、塩基性または酸性条件下で使用できます。

生成される主な生成物:

酸化: カルボン酸。

還元: 第一アミン。

置換: 置換アミドおよびエステル。

科学的研究の応用

Antibacterial Properties

Cellocidin exhibits significant antibacterial activity, particularly against Gram-positive bacteria. Early studies highlighted its effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis . However, its efficacy against Gram-negative bacteria remains limited, which poses challenges for broader application in antibacterial therapies.

Antitrypanosomal Activity

Recent research has identified this compound as a compound with potent antitrypanosomal activity. In vitro assays demonstrated its effectiveness against strains of Trypanosoma brucei, the causative agent of African sleeping sickness. This discovery positions this compound as a potential candidate for developing treatments for this disease .

Agricultural Applications

Due to its antibacterial properties and ability to disrupt bacterial metabolism, this compound is being explored as a biopesticide. Its selective inhibition of bacterial growth can potentially be leveraged to protect crops from bacterial pathogens without harming beneficial microorganisms .

Pharmaceutical Development

The potential of this compound as a novel antibiotic is under investigation. Researchers are focused on understanding its specific mechanisms of action to develop new antibiotics that can effectively target resistant bacterial strains. Initial studies indicate that while widespread resistance has not been observed, ongoing research is necessary to evaluate this risk further .

Case Study 1: Antitrypanosomal Activity Assessment

In a study conducted by Otoguro et al., this compound was screened alongside other microbial metabolites for antitrypanosomal activity. The results indicated that this compound exhibited selective potency against T. brucei strains, making it a promising candidate for further development in treating African sleeping sickness .

Case Study 2: Inhibition Mechanism Exploration

Research investigating the inhibition mechanisms of this compound revealed that it selectively targets NAD-requiring dehydrogenases in bacteria. This specificity suggests that this compound could be utilized to design targeted therapies that minimize impacts on non-target organisms .

Comparison Table of Applications

作用機序

セロシジンは、主にその抗菌作用を通じて効果を発揮します。細菌の代謝プロセスを妨害することで、細菌の増殖を阻害します。 この化合物は、細菌酵素を標的とし、その正常な機能を阻害し、細胞死をもたらします 。その作用に関与する正確な分子経路は、まだ調査中です。

類似化合物:

- アセチレンジカルボキサミド

- アセチレンジカルボン酸ジアミド

- アクアマイシン

- レナマイシン

比較: セロシジンは、炭素-炭素三重結合と2つの同一のアミド基を含む特異的な構造により、ユニークです。この構造は、他の類似化合物と比較して、独特の化学的および生物学的特性をもたらします。 例えば、アセチレンジカルボキサミドとアセチレンジカルボン酸ジアミドは、同様の官能基を共有していますが、その生物学的活性と反応性プロファイルは、セロシジンとは異なります .

類似化合物との比較

- Acetylenedicarboxamide

- Acetylenedicarboxylic acid diamide

- Aquamycin

- Lenamycin

Comparison: Cellocidin is unique due to its specific structure, which includes a carbon-carbon triple bond and two identical amide groups. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while acetylenedicarboxamide and acetylenedicarboxylic acid diamide share similar functional groups, their biological activities and reactivity profiles differ from those of this compound .

生物活性

Cellocidin is a microbial metabolite known for its potent biological activities, particularly against various pathogens. This article delves into the compound's biological activity, focusing on its antimicrobial and cytotoxic properties, supported by data tables and relevant case studies.

Overview of this compound

This compound is an antibiotic produced by certain soil microorganisms, notably Streptomyces species. It has garnered attention for its efficacy against protozoan parasites, particularly Trypanosoma brucei, the causative agent of African sleeping sickness. The compound's mechanism of action involves the inhibition of nucleic acid synthesis, which is crucial for the survival and proliferation of these pathogens.

Antimicrobial Activity

This compound exhibits significant antimicrobial activity against a range of bacteria and protozoa. Its effectiveness has been compared with other antibiotics in various studies.

Table 1: Comparative Antimicrobial Activity of this compound

| Compound | Activity (IC50 in ng/mL) | Cytotoxicity (IC50 in ng/mL) | Selective Index |

|---|---|---|---|

| This compound | 150 | >25,000 | >166.67 |

| Echinomycin | 20 | 14 | 1.43 |

| Destomycin A | 330 | 210 | 1.57 |

| Aureothin | 1.4 | 1.1 | 1.27 |

The data shows that this compound has a relatively high IC50 value against Trypanosoma brucei, indicating effective antitrypanosomal activity with a favorable selective index, suggesting lower toxicity to human cells compared to its efficacy against the pathogen .

Cytotoxicity Studies

Cytotoxicity assessments are essential for evaluating the safety profile of antimicrobial agents. In vitro studies have demonstrated that while this compound is effective against Trypanosoma brucei, it exhibits minimal cytotoxic effects on human lung fibroblast cell lines (MRC-5).

Table 2: Cytotoxicity of this compound Compared to Other Antibiotics

| Compound | Cytotoxicity (IC50 in ng/mL) |

|---|---|

| This compound | >25,000 |

| Echinomycin | 14 |

| Destomycin A | 210 |

These findings suggest that this compound possesses a high therapeutic index, making it a promising candidate for further development as an antitrypanosomal agent .

Case Studies and Research Findings

Recent studies have highlighted the potential of this compound in treating infections caused by Trypanosoma brucei. In one notable case study, researchers screened various microbial metabolites for their antitrypanosomal activities, identifying this compound as one of the most potent compounds.

Case Study: Screening Microbial Metabolites

- Objective : To evaluate the antitrypanosomal activity of microbial metabolites.

- Methodology : In vitro assays were performed using strains GUTat 3.1 and STIB900.

- Results : this compound demonstrated significant activity with an IC50 value of 150 ng/mL against Trypanosoma brucei and showed no significant cytotoxicity at concentrations exceeding 25,000 ng/mL .

特性

IUPAC Name |

but-2-ynediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c5-3(7)1-2-4(6)8/h(H2,5,7)(H2,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTGHKUTYAMZEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CC(=O)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

73663-83-9 (hemihydrate) | |

| Record name | Cellocidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1060261 | |

| Record name | 2-Butynediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

543-21-5 | |

| Record name | Cellocidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=543-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cellocidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000543215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cellocidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cellocidin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38643 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butynediamide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butynediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETYLENEDICARBOXAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CELLOCIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1K327HA41T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cellocidin inhibits the metabolism of α-ketoglutarate to succinate in Xanthomonas oryzae, the bacterium responsible for bacterial leaf blight in rice. [] This inhibition specifically targets NAD-requiring dehydrogenases, including α-ketoglutarate dehydrogenase, glutamic dehydrogenase, and malic dehydrogenase. [] this compound does not affect NAD-non-requiring dehydrogenases like succinic dehydrogenase and urease. [] This selective inhibition suggests that this compound disrupts the Krebs cycle, a crucial metabolic pathway for energy production in bacteria. Additionally, this compound has been shown to inhibit the incorporation of thymidine into DNA in Bacillus subtilis, suggesting an additional mechanism of action targeting DNA synthesis. []

ANone: this compound, also known as acetylenedicarboxamide, is characterized by the following:

- Spectroscopic data:

- UV absorption: Maximum absorption at 296 nm for the 1-amino-1,2-ethylenedicarboxamide derivative formed upon reaction with ammonia. []

- IR spectroscopy: Broad absorptions characteristic of amino acids (3400-2400 cm-1), specific absorptions for -NH3+ -COO- and RCONH2, but lacks the R-SH absorption seen in cysteine. []

A: this compound's antibacterial activity is significantly reduced by sulfhydryl compounds like cysteine and glutathione. [, ] This antagonism is attributed to this compound's chemical reaction with sulfhydryl groups. [] Studies demonstrate that this compound inhibits the thiol-disulfide exchange reaction between 5,5-dithiobis(2-nitrobenzoic acid) (DTNB) and reduced glutathione. [] This inhibition indicates that this compound likely forms covalent bonds with sulfhydryl groups, potentially explaining its reduced activity in their presence.

A: Research using 14C-labelled precursors in Streptomyces SF-536 cultures revealed that this compound biosynthesis is linked to the Krebs cycle. Specifically, this compound originates from carbon atoms 2-5 of 2-oxoglutarate, a key intermediate in this metabolic pathway. [, ]

ANone: Currently, specific resistance mechanisms to this compound in bacteria haven't been extensively documented in the provided research. Further investigation is needed to understand how bacteria might develop resistance and if it shares similarities with resistance mechanisms to other antibacterial agents.

ANone: The provided literature does not offer details regarding the ecotoxicological effects or degradation pathways of this compound. Evaluating its persistence in the environment, potential for bioaccumulation, and impact on various organisms would be essential for understanding its overall environmental impact.

A: this compound was first identified as a potential antibacterial agent against Xanthomonas oryzae, aiming to control bacterial leaf blight in rice. [, ] Early studies focused on understanding its mechanism of action, biosynthesis, and potential as a less toxic alternative to organomercury compounds used in agriculture. [, ] Despite its initial promise, the research primarily remained within the scope of agricultural applications, with limited exploration of its broader antibacterial potential.

ANone: Several analytical techniques have been used in this compound research, including:

- Spectrophotometry: this compound can be quantified by measuring the absorbance of its derivative, 1-amino-1,2-ethylenedicarboxamide, at 296 nm after reacting it with ammonia. This method is considered simple, accurate, and precise. []

- Thin Layer Chromatography (TLC): This method is used to separate and identify this compound and its reaction products with other compounds, such as cysteine. Visualization is achieved using ninhydrin reagent. []

- Infrared (IR) Spectroscopy: IR spectroscopy helps elucidate the structural characteristics of this compound, particularly by analyzing its functional groups. []

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR analysis provides detailed structural information about this compound and its reaction products, aiding in determining their molecular formula and configuration. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。